

Spectroscopic data for Boc-3-amino-3-methylbutanoic acid (NMR, IR)

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Compound of Interest

Compound Name: 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

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A Technical Guide to the Spectroscopic Characterization of Boc-3-amino-3-methylbutanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for Boc-3-amino-3-methylbutanoic acid, a key building block in peptide synthesis and drug development.[\[1\]](#) The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with comprehensive experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

IUPAC Name: 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid Molecular Formula:

C₁₀H₁₉NO₄ Molecular Weight: 217.27 g/mol [\[1\]](#) Structure:

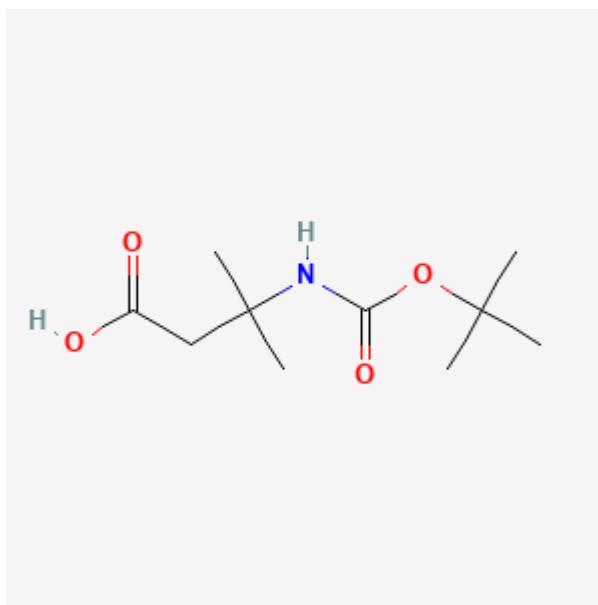


Figure 1. Chemical structure of Boc-3-amino-3-methylbutanoic acid.

Spectroscopic Data

^1H NMR Spectroscopy

The proton NMR (^1H NMR) spectrum provides information about the hydrogen atoms in a molecule. For Boc-3-amino-3-methylbutanoic acid, the expected chemical shifts are summarized in Table 1.

Table 1: Predicted ^1H NMR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.35	Singlet	6H	$\text{C}(\text{CH}_3)_2$ (gem-dimethyl)
~1.45	Singlet	9H	$\text{C}(\text{CH}_3)_3$ (Boc group)
~2.60	Singlet	2H	CH_2 (methylene)
~5.00	Broad Singlet	1H	NH (amide)
~10-12	Broad Singlet	1H	COOH (carboxylic acid)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum gives insight into the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[\[2\]](#) The predicted ¹³C NMR data is presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid

Chemical Shift (ppm)	Assignment
~25.0	C(CH ₃) ₂ (gem-dimethyl)
~28.5	C(CH ₃) ₃ (Boc group)
~45.0	CH ₂ (methylene)
~55.0	C(CH ₃) ₂ (quaternary carbon)
~80.0	C(CH ₃) ₃ (Boc quaternary carbon)
~155.0	NC=O (Boc carbonyl)
~175.0	COOH (carboxylic acid carbonyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[3\]](#) The expected IR absorption bands for Boc-3-amino-3-methylbutanoic acid are outlined in Table 3.

Table 3: Predicted IR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~3350	Medium	N-H stretch (amide)
~2970	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (carboxylic acid)
~1685	Strong	C=O stretch (amide, Boc group)
~1520	Medium	N-H bend (amide)
~1160	Strong	C-O stretch (Boc ester)

Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., solid, liquid, or gas phase).[\[3\]](#)[\[4\]](#)

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

- Dissolve 10-20 mg of Boc-3-amino-3-methylbutanoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH). For resolving the carboxylic acid proton, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters include:
 - Pulse sequence: Standard single-pulse experiment.

- Number of scans: 16-64 to achieve a good signal-to-noise ratio.
- Relaxation delay: 1-5 seconds.
- Spectral width: -2 to 14 ppm.

3. ^{13}C NMR Acquisition:

- Acquire the spectrum on the same instrument.
- Typical parameters include:
 - Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
[\[2\]](#)
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
[\[2\]](#)
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0 to 200 ppm.
[\[2\]](#)

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid Boc-3-amino-3-methylbutanoic acid powder directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Sample Preparation (KBr Pellet):

- Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

3. Spectrum Acquisition:

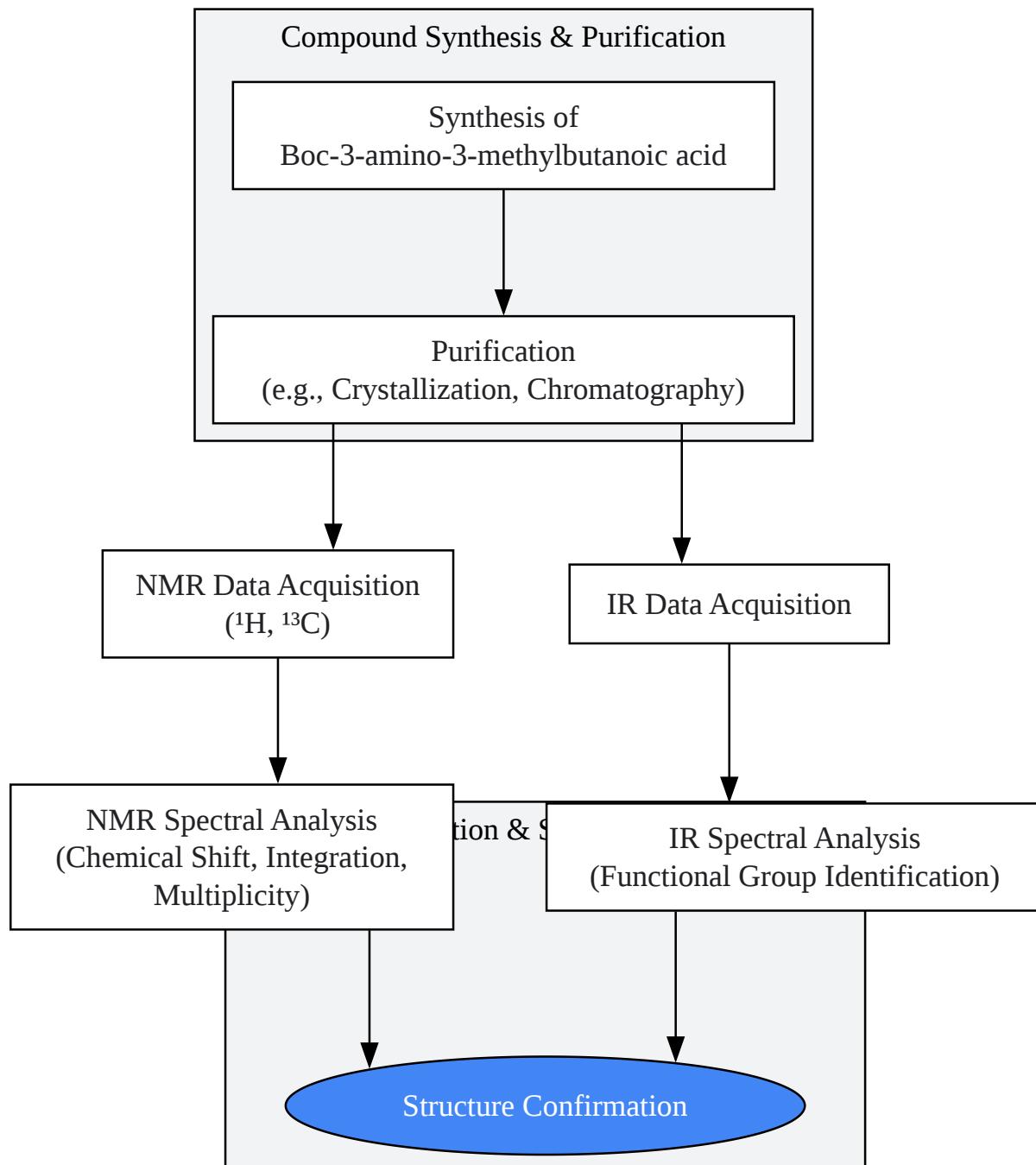
- Place the ATR setup or the KBr pellet in the sample compartment of an FTIR spectrometer.
- Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
- Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

4. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like Boc-3-amino-3-methylbutanoic acid.



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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of Boc-3-amino-3-methylbutanoic acid.

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